molecular formula C8H4ClF5 B11878295 1-Chloro-3,4-difluoro-2-methyl-5-(trifluoromethyl)benzene CAS No. 914635-19-1

1-Chloro-3,4-difluoro-2-methyl-5-(trifluoromethyl)benzene

Cat. No.: B11878295
CAS No.: 914635-19-1
M. Wt: 230.56 g/mol
InChI Key: YBFICYUOOXEMDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3,4-difluoro-2-methyl-5-(trifluoromethyl)benzene is an aromatic compound with a complex structure that includes chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3,4-difluoro-2-methyl-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of a precursor compound, such as 2-methyl-5-(trifluoromethyl)benzene, using chlorine and fluorine sources under controlled conditions. The reaction typically requires a catalyst, such as iron or aluminum chloride, and is conducted at elevated temperatures to ensure complete halogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactors equipped with advanced temperature and pressure control systems. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it more suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3,4-difluoro-2-methyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be used under acidic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.

Scientific Research Applications

1-Chloro-3,4-difluoro-2-methyl-5-(trifluoromethyl)benzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

    Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly in the design of molecules with enhanced bioavailability and metabolic stability.

    Agricultural Chemistry: It is explored for its potential use in the synthesis of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 1-chloro-3,4-difluoro-2-methyl-5-(trifluoromethyl)benzene depends on its specific application. In organic synthesis, the compound acts as a reactive intermediate that can undergo various transformations to form desired products. In pharmaceutical research, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-(trifluoromethyl)benzene: Similar structure but lacks the additional fluorine and methyl groups.

    1,4-Dichloro-2-(trifluoromethyl)benzene: Contains two chlorine atoms instead of one chlorine and two fluorine atoms.

    1,3-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups but lacks chlorine and fluorine atoms.

Uniqueness

1-Chloro-3,4-difluoro-2-methyl-5-(trifluoromethyl)benzene is unique due to the presence of multiple halogen atoms and a trifluoromethyl group, which confer distinct chemical properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of advanced materials.

Properties

IUPAC Name

1-chloro-3,4-difluoro-2-methyl-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF5/c1-3-5(9)2-4(8(12,13)14)7(11)6(3)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFICYUOOXEMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660207
Record name 1-Chloro-3,4-difluoro-2-methyl-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914635-19-1
Record name 1-Chloro-3,4-difluoro-2-methyl-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.